6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole
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Overview
Description
6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole is a heterocyclic compound that features a bromine atom, a cyclobutylmethoxy group, and a benzo[d]thiazole core. The benzo[d]thiazole structure is known for its diverse biological activities and is a common scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole typically involves the bromination of 2-(cyclobutylmethoxy)benzo[d]thiazole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods
large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, possibly using continuous flow reactors to control reaction parameters more precisely .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies investigating the biological activities of thiazole derivatives, including their interactions with various biological targets.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole is not fully elucidated. compounds with similar structures often interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring can interact with various molecular targets, including kinases and other enzymes involved in cell signaling .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylbenzo[d]thiazole: Similar in structure but with a methyl group instead of a cyclobutylmethoxy group.
Benzo[d]thiazole-2-thiol: Contains a thiol group, offering different reactivity and biological activity.
Uniqueness
6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole is unique due to the presence of the cyclobutylmethoxy group, which can influence its chemical reactivity and biological activity compared to other benzo[d]thiazole derivatives .
Properties
IUPAC Name |
6-bromo-2-(cyclobutylmethoxy)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c13-9-4-5-10-11(6-9)16-12(14-10)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMAJGANMYKESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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